5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a bromophenyl group, a methylphenyl group, and an oxadiazole ring, all integrated into a pyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with the bromophenyl and methylphenyl groups. The final step involves the formation of the pyrrolo[3,4-d][1,2,3]triazole core under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring and bromophenyl group but lacks the pyrrolo[3,4-d][1,2,3]triazole core.
5-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but without the bromophenyl group.
Pyrrolo[3,4-d][1,2,3]triazole derivatives: Compounds with the same core structure but different substituents.
Uniqueness
What sets 5-(4-bromophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-(4-bromophenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O3/c1-11-2-4-12(5-3-11)18-22-15(30-24-18)10-26-17-16(23-25-26)19(28)27(20(17)29)14-8-6-13(21)7-9-14/h2-9,16-17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNGHSYPGYGTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)Br)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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